molecular formula C11H12FN3 B14874894 2-(3-Aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile

2-(3-Aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile

Cat. No.: B14874894
M. Wt: 205.23 g/mol
InChI Key: XBVOGWHUPFBICL-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, a fluorophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile typically involves multi-step organic reactions. One possible route could include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.

    Addition of the Nitrile Group: The nitrile group can be introduced via cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group might participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nitrating agents under acidic or basic conditions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile could have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Lacks the fluorine atom.

    2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile: Fluorine atom in a different position.

Uniqueness

The presence of the fluorine atom in the 2-position of the phenyl ring can significantly alter the compound’s chemical properties, such as its reactivity and biological activity, compared to similar compounds.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile

InChI

InChI=1S/C11H12FN3/c12-10-4-2-1-3-9(10)11(5-13)15-6-8(14)7-15/h1-4,8,11H,6-7,14H2

InChI Key

XBVOGWHUPFBICL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=CC=C2F)N

Origin of Product

United States

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